molecular formula C7H8N4 B8528580 6-(Dimethylamino)pyrazine-2-carbonitrile CAS No. 40262-48-4

6-(Dimethylamino)pyrazine-2-carbonitrile

Cat. No.: B8528580
CAS No.: 40262-48-4
M. Wt: 148.17 g/mol
InChI Key: OWASQAOQIXDBEZ-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyrazine-2-carbonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the pyrazine class of heterocycles, which are common structural motifs in drugs and natural products . Pyrazine derivatives are extensively investigated for their wide spectrum of bioactivities, including antitumor, antimicrobial, and antiviral properties . Specifically, the pyrazine core is a key building block in drug development, and carbonitrile-substituted derivatives like this compound serve as valuable intermediates or precursors in organic synthesis for the exploration of new therapeutic agents . Researchers utilize such compounds to develop potential treatments for various diseases, including pancreatic cancer and drug-resistant malaria, as seen in studies of related pyrazine-carboxamide and pyrazine-ester compounds . The dimethylamino and carbonitrile functional groups on the pyrazine ring offer distinct electronic and steric properties, making this compound a versatile synthon for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use. References and Related Compounds Please note that the specific biological activity and mechanistic data for this compound are not fully detailed in the available literature. The provided context is based on the well-established importance of the pyrazine scaffold. A closely related compound, 3-(Dimethylamino)pyrazine-2-carbonitrile (CAS 138560-55-1) , has a documented molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40262-48-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-(dimethylamino)pyrazine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c1-11(2)7-5-9-4-6(3-8)10-7/h4-5H,1-2H3

InChI Key

OWASQAOQIXDBEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CN=C1)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Dimethylamino Pyrazine 2 Carbonitrile and Analogous Structures

Exploration in Kinase Inhibitor Discovery

A significant number of pyrazine-containing compounds have been developed as kinase inhibitors for the treatment of cancer and other diseases. nih.gov The pyrazine (B50134) scaffold is adept at fitting into the ATP-binding site of kinases, with the nitrogen atoms often forming crucial hydrogen bonds with the hinge region of the enzyme. pharmablock.com The dimethylamino and carbonitrile groups of 6-(Dimethylamino)pyrazine-2-carbonitrile offer multiple points for diversification, allowing for the creation of libraries of compounds to be screened against various kinase targets. Future research will likely focus on the synthesis and biological evaluation of derivatives of this compound as potential kinase inhibitors.

Table 2: Key Kinase Families and the Potential for Pyrazine-Based Inhibitors

Kinase FamilyTherapeutic RelevancePotential for Pyrazine Scaffolds
Tyrosine KinasesCancer, ImmunologyHigh
Serine/Threonine KinasesNeurological Disorders, DiabetesHigh
Lipid KinasesCancer, InflammationModerate

Development of Advanced Polymers and Covalent Organic Frameworks (COFs)

The bifunctional nature of derivatives of this compound makes them attractive monomers for the synthesis of novel polymers and covalent organic frameworks (COFs). For instance, the carbonitrile group can undergo cyclotrimerization reactions to form triazine-based linkers, which can then be used to construct porous COFs. These materials have potential applications in gas storage, separation, and catalysis. The incorporation of the pyrazine unit into the polymer backbone can also impart desirable electronic and optical properties.

Application in Supramolecular Chemistry and Sensing

The nitrogen atoms of the pyrazine ring and the carbonitrile group can act as coordination sites for metal ions. This suggests that this compound and its derivatives could be used as ligands for the construction of metal-organic frameworks (MOFs) or as chemosensors for the detection of specific metal ions. The dimethylamino group can further influence the binding affinity and selectivity of these ligands. Future work could explore the synthesis of novel chemosensors based on this scaffold for environmental and biological applications.

Mechanistic Investigations of Chemical Reactivity of 6 Dimethylamino Pyrazine 2 Carbonitrile

Reactivity Profiling of the Pyrazine (B50134) Heterocycle

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it susceptible to nucleophilic attack and influences its participation in cycloaddition reactions. The substituents at the C2 and C6 positions significantly modulate this reactivity. The dimethylamino group at C6 is a strong electron-donating group (EDG), which increases the electron density of the ring, while the carbonitrile group at C2 is a potent electron-withdrawing group (EWG), which further decreases the ring's electron density.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Kinetics

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups ortho or para to the leaving group accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

For a hypothetical SNAr reaction on a derivative of 6-(dimethylamino)pyrazine-2-carbonitrile bearing a leaving group (e.g., a halogen) at the C3 or C5 position, the regioselectivity of the nucleophilic attack would be influenced by the existing substituents. Studies on 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs incoming nucleophiles to the 5-position, whereas an electron-donating group at the 2-position favors substitution at the 3-position. researchgate.net In the case of this compound, the powerful EWG (carbonitrile) at C2 would strongly activate the C5 position towards nucleophilic attack, while the EDG (dimethylamino) at C6 would deactivate the adjacent C5 position. The net effect is a strong activation at the C5 position for SNAr reactions.

Interactive Data Table: Relative SNAr Rates of Substituted Heterocycles
Substrate (Leaving Group at C2)NucleophileRelative Rate
2-Fluoro-N-methylpyridiniumPiperidine1.0
2-Chloro-N-methylpyridiniumPiperidine~1.0
2-Bromo-N-methylpyridiniumPiperidine~1.0
2-Iodo-N-methylpyridiniumPiperidine~1.0
2-Cyano-N-methylpyridiniumPiperidine>10

Data is illustrative and based on reactivity patterns of N-methylpyridinium substrates. nih.gov The cyano group shows a significantly higher activating effect compared to halogens.

Inverse Electron-Demand Diels-Alder Reactions of Pyrazines

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. Electron-deficient heterocycles like pyrazines can function as the diene component in these reactions. thieme-connect.com The reaction typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that results in the expulsion of a small molecule (like N2 from tetrazines or HCN from pyrazines) and the formation of a new aromatic ring. thieme-connect.com

The viability of pyrazines as dienes in IEDDA reactions is highly sensitive to their substitution pattern. Electron-withdrawing substituents on the pyrazine ring lower its LUMO energy, enhancing its reactivity with the HOMO of an electron-rich dienophile. nih.gov Conversely, electron-donating groups raise the pyrazine's LUMO energy, making the IEDDA reaction less favorable. Research on the IEDDA reaction of pyrazines with 2,5-norbornadiene (an acetylene precursor) has shown that pyrazines substituted with electron-donating amino groups are unreactive. thieme-connect.com Therefore, the presence of the strong electron-donating dimethylamino group at the C6 position is expected to render this compound unreactive or poorly reactive as a diene in IEDDA reactions under typical conditions.

Interactive Data Table: Reactivity of Substituted Pyrazines in IEDDA Reactions
Pyrazine Substituent(s)DienophileReactivityProduct TypeReference
2,5-Dimethyl2,5-NorbornadieneYesPyridine thieme-connect.com
2,3,5,6-Tetramethyl2,5-NorbornadieneYesPyridine thieme-connect.com
2-Methoxycarbonyl2,5-NorbornadieneYesPyridine thieme-connect.com
2-Amino2,5-NorbornadieneNoNo Reaction thieme-connect.com
2,5-Diamino2,5-NorbornadieneNoNo Reaction thieme-connect.com

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. pressbooks.pubopenstax.org It can undergo a variety of transformations, most notably nucleophilic additions.

Nucleophilic Addition Reactions with Various Substrates

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by a wide range of nucleophiles. chemistrysteps.com These reactions typically lead to the formation of an intermediate imine anion, which can be subsequently protonated or undergo further reactions. openstax.orglibretexts.org

Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. youtube.com

Hydride Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine through the successive addition of two hydride equivalents. openstax.org The use of a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can allow for the partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Other Nucleophiles: Other nucleophiles, such as alkoxides and thiols, can also add to the nitrile group, particularly when the nitrile is activated. For example, the reaction of 2-cyanopyridine derivatives with cysteine has been shown to proceed via nucleophilic addition of the thiol group to the nitrile. nih.gov

Interactive Data Table: Products of Nucleophilic Addition to Nitriles
Nucleophile/ReagentIntermediateFinal Product (after workup)
Grignard Reagent (R-MgX)Imine SaltKetone
Organolithium (R-Li)Imine SaltKetone
Lithium Aluminum Hydride (LiAlH4)DianionPrimary Amine
Diisobutylaluminium Hydride (DIBAL-H)Imine AnionAldehyde
Water (H2O, acid/base catalyzed)AmideCarboxylic Acid

This table summarizes general outcomes of nucleophilic additions to the nitrile group. libretexts.org

Pinner-Type Reactions and Subsequent Derivatizations

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.com This reaction is typically performed under anhydrous conditions, often by bubbling dry hydrogen chloride gas through a solution of the nitrile in the desired alcohol. organic-chemistry.orgnih.gov The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by the weakly nucleophilic alcohol. nih.gov

The resulting Pinner salt is a reactive intermediate that can be converted into several other functional groups: wikipedia.orgnrochemistry.com

Hydrolysis to Esters: Treatment of the Pinner salt with water leads to hydrolysis, affording an ester.

Aminolysis to Amidines: Reaction with ammonia or amines results in the formation of amidines.

Alcoholysis to Orthoesters: Reaction with an excess of alcohol can produce an orthoester.

This reactivity makes the Pinner reaction a valuable tool for transforming the carbonitrile group of this compound into other important functionalities.

Hydrogen Bond-Assisted Nucleophilic Enhancement Mechanisms

The reactivity of the nitrile group can be enhanced by the presence of a nearby hydrogen bond donor. While this compound itself does not possess an internal hydrogen bond donor, derivatives could be designed to incorporate this feature. A proximate group, such as a hydroxyl (-OH) or an amino (-NH) group, could form an intramolecular hydrogen bond with the nitrile nitrogen. researchgate.net

This interaction would function similarly to protonation or Lewis acid coordination, withdrawing electron density from the C≡N triple bond and increasing the electrophilicity of the nitrile carbon. nottingham.ac.uk This "pre-activation" would lower the energy barrier for the addition of a nucleophile. Such intramolecular assistance is a known phenomenon in catalysis, where, for example, a pendant hydroxyl group on a ligand can facilitate the intramolecular attack on a coordinated nitrile. nih.gov This mechanism could be particularly relevant for enhancing the rate of nucleophilic additions under milder conditions than would otherwise be required.

Participation in Cycloaddition Reactions (e.g., Nitrile Imine 1,3-Dipole)

The 1,3-dipolar cycloaddition is a powerful reaction in organic synthesis for the construction of five-membered heterocyclic rings. mdpi.com This reaction involves a 1,3-dipole, an organic molecule that can be represented by zwitterionic resonance structures and contains four π-electrons over three atoms, and a dipolarophile, which is typically a π-system such as an alkene or alkyne. chim.it Nitrile imines are highly reactive, transient 1,3-dipoles that are valuable precursors for synthesizing pyrazole and pyrazoline derivatives. mdpi.comnih.gov They are typically generated in situ and readily participate in [3+2]-cycloaddition reactions. nih.gov

The this compound molecule possesses a nitrile functional group (-C≡N), which can act as a dipolarophile in reactions with nitrile imines. The cycloaddition would proceed via a concerted mechanism, leading to the formation of a five-membered heterocyclic ring fused with the pyrazine system. The general mechanism for the 1,3-dipolar cycloaddition between a nitrile imine (R-C≡N⁺-N⁻-R') and a nitrile, such as the one on the pyrazine ring, is depicted as a pericyclic reaction involving a six-electron transition state.

The regioselectivity of such cycloadditions is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, and can be rationalized using Frontier Molecular Orbital (FMO) theory. uss.cl The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The electron-donating dimethylamino group and the electron-withdrawing pyrazine nitrogens and nitrile group create a polarized π-system in this compound. This polarization influences the energy levels of the HOMO and LUMO of the nitrile dipolarophile, thus directing the regiochemical outcome of the cycloaddition. uss.cl Depending on the substituents on the nitrile imine, the reaction can proceed via a HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile) interaction, leading to specific regioisomers of the resulting heterocyclic product. mdpi.com

Reactivity of the Dimethylamino Substituent

The chemical reactivity of the pyrazine ring in this compound is profoundly influenced by the electronic nature of its substituents. The pyrazine ring itself is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. nih.govwikipedia.org This inherent electron deficiency makes unsubstituted pyrazine generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. researchgate.netyoutube.com

The dimethylamino group at the C-6 position acts as a powerful electron-donating group (EDG). It exerts its influence through two mechanisms:

+I Effect (Inductive Effect): The alkyl groups on the nitrogen are weakly electron-donating.

+M Effect (Mesomeric or Resonance Effect): The lone pair of electrons on the nitrogen atom can be delocalized into the pyrazine ring through resonance. This effect is significantly stronger than the inductive effect and substantially increases the electron density on the ring, particularly at the positions ortho and para to the substituent.

The this compound molecule contains multiple basic sites that can participate in protonation events, especially under the conditions often used for metal complexation. The two nitrogen atoms within the pyrazine ring and the exocyclic nitrogen of the dimethylamino group are all potential sites for protonation. Pyrazine itself is a weak base, with the pKa of its conjugate acid being approximately 0.37. wikipedia.org The presence of the electron-donating dimethylamino group increases the basicity of the ring nitrogens and the exocyclic nitrogen.

Protonation at one of these sites would have a significant impact on the electronic structure of the molecule. For instance, protonation of a ring nitrogen would dramatically increase the electron-withdrawing character of the pyrazine ring, making it more susceptible to nucleophilic attack. This change in electronic distribution is a critical consideration in predicting the molecule's behavior in complexation reactions, which are often pH-dependent.

The carbon-nitrogen (C-N) bond connecting the dimethylamino group to the pyrazine ring is generally robust. However, cleavage of such bonds is possible under specific chemical conditions. For example, oxidative cleavage of dimethylamino groups from heteroaromatic rings has been achieved using reagents like molecular iodine, which converts the group into a carbonyl functional group (an aldehyde in this case). rsc.org While not a common transformation, the possibility of such cleavage should be considered in reaction design, particularly in oxidative environments or in the presence of certain transition metals that can catalyze C-N bond activation.

Synergistic and Antagonistic Effects of Substituents on Molecular Reactivity

The molecular reactivity of this compound is a product of the complex interplay between its functional groups, which can have both synergistic and antagonistic effects.

Synergistic Effects: The two pyrazine ring nitrogens and the C-2 nitrile group work synergistically to decrease the electron density of the aromatic system. All three act as electron-withdrawing entities, making the carbon atoms of the ring electrophilic and thus highly activated towards nucleophilic aromatic substitution (SNAr). imperial.ac.uknih.gov The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. stackexchange.com

The net result is a highly polarized molecule with specific sites of high and low electron density. The table below summarizes the electronic influence of each substituent on the pyrazine ring.

SubstituentPositionInductive Effect (-I/+I)Resonance Effect (-M/+M)Overall Effect on Ring Electron Density
Ring Nitrogens1 and 4-I (Strong)-M (Strong)Strongly Deactivating / Withdrawing
Nitrile (-CN)2-I (Strong)-M (Strong)Strongly Deactivating / Withdrawing
Dimethylamino (-N(CH₃)₂)6+I (Weak)+M (Strong)Strongly Activating / Donating

This balance of effects dictates the regioselectivity of chemical reactions. For example, in a potential SNAr reaction, a nucleophile would preferentially attack the electron-deficient positions activated by the nitrile group and ring nitrogens, while the donating effect of the dimethylamino group would modulate the reaction rate.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy anionic intermediate (Meisenheimer complex). stackexchange.com The stability of this intermediate dictates the reaction's activation energy and, consequently, its rate.

Kinetics: Electron-withdrawing groups (like the nitrile and ring nitrogens) stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy and increasing the reaction rate. imperial.ac.uk Conversely, electron-donating groups (like the dimethylamino group) destabilize the intermediate, raising the activation energy and slowing the reaction. Therefore, the rate of an SNAr reaction on this compound would be slower than on 2-chloropyrazine-6-carbonitrile but significantly faster than on 2-chloro-6-(dimethylamino)pyrazine.

The following conceptual table illustrates the expected relative kinetic and thermodynamic parameters for a hypothetical SNAr reaction on various pyrazine derivatives.

CompoundKey SubstituentsExpected Relative Rate Constant (krel)Expected Relative ΔG (Thermodynamic Favorability)
2-Chloropyrazine (B57796)None (baseline)1Favorable
2-Chloro-6-cyanopyrazine-CN (EWG)>> 1More Favorable
6-Chloro-2-(dimethylamino)pyrazine-N(CH₃)₂ (EDG)< 1Less Favorable
Hypothetical Substrate (e.g., 2-Chloro-6-(dimethylamino)pyrazine-X-carbonitrile)-N(CH₃)₂ (EDG), -CN (EWG)> 1 (Net activation)Favorable (Balanced)

Note: This table presents qualitative predictions to illustrate electronic principles and does not represent experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 6-(Dimethylamino)pyrazine-2-carbonitrile is anticipated to display distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the methyl protons of the dimethylamino group. The pyrazine ring protons, being in different chemical environments, would appear as two distinct signals.

The proton at the C3 position is expected to be downfield shifted compared to the proton at the C5 position due to the anisotropic effect of the adjacent nitrile group. The electron-donating dimethylamino group at the C6 position would shield the adjacent C5 proton, causing an upfield shift. The protons on the pyrazing ring are expected to appear as doublets due to coupling with each other. The dimethylamino group will present as a singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 8.40 - 8.60 d ~1.5
H-5 7.90 - 8.10 d ~1.5

Note: Predicted values are based on the analysis of similar substituted pyrazine structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts are significantly influenced by the electronic environment.

The carbon of the nitrile group (C≡N) is expected to appear in the typical range for nitriles. The pyrazine ring carbons will have shifts influenced by the nitrogen atoms and the substituents. The C2 and C6 carbons, being directly attached to the electron-withdrawing nitrile and electron-donating dimethylamino groups respectively, will show significant shifts. The carbons of the dimethylamino group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 140.0 - 145.0
C3 148.0 - 152.0
C5 125.0 - 130.0
C6 155.0 - 160.0
-C≡N 115.0 - 120.0

Note: Predicted values are based on established ranges for similar functional groups and heterocyclic systems. udel.eduorganicchemistrydata.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two coupled protons on the pyrazine ring (H-3 and H-5), confirming their spatial proximity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C3-H3 and C5-H5, as well as the methyl carbons to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include the H-3 proton to the C2, C5, and nitrile carbons, and the H-5 proton to the C3, C6, and C2 carbons. The methyl protons would show correlations to the C6 carbon, providing definitive evidence for the attachment of the dimethylamino group. youtube.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the sharp, strong stretching vibration of the nitrile group (C≡N) typically found in the 2220-2260 cm⁻¹ region. rsc.org The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ range. The pyrazine ring itself will exhibit a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations would appear in the 900-675 cm⁻¹ region. nist.govresearchgate.net

Raman spectroscopy , being complementary to FT-IR, would also be valuable. The symmetric vibrations of the pyrazine ring are often strong in the Raman spectrum. The C≡N stretch is also Raman active. Studies on pyrazine-2-carbonitrile have shown prominent bands corresponding to pyrazine ring vibrations, which would be modulated by the presence of the dimethylamino group in the target molecule. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-C≡N Stretch 2220 - 2260
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (-N(CH₃)₂) Stretch 2800 - 3000
C=N, C=C (Pyrazine ring) Stretch 1400 - 1600
Aromatic C-N Stretch 1250 - 1335

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted pyrazine ring system. Unsubstituted pyrazine exhibits weak n→π* transitions around 320 nm and strong π→π* transitions at shorter wavelengths. nist.gov

The presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile group in conjugation with the pyrazine ring is expected to create a "push-pull" system. This extended conjugation and intramolecular charge transfer character will likely lead to a bathochromic (red) shift of the π→π* absorption maximum to a longer wavelength compared to unsubstituted pyrazine. researchgate.net The appearance of a new, lower-energy absorption band corresponding to this charge-transfer transition is also possible. The solvatochromic effect, a shift in the absorption maximum with changing solvent polarity, would be expected for this type of molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound (C₇H₈N₄), the predicted monoisotopic mass is approximately 148.0749 g/mol . uni.lu HRMS would be able to confirm this mass with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be observed. Plausible fragmentation pathways would include:

α-cleavage: Loss of a methyl radical (•CH₃) from the dimethylamino group to form a stable iminium cation, resulting in an [M-15]⁺ fragment. This is a common fragmentation pathway for amines. libretexts.org

Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide, leading to an [M-27]⁺ fragment.

Ring fragmentation: Cleavage of the pyrazine ring can also occur, leading to smaller fragment ions.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Pyrazine

Specialized Spectroscopic Techniques and Correlative Studies

The advanced spectroscopic characterization of this compound, a molecule of interest in various chemical fields, necessitates the use of specialized techniques that can probe its structure and behavior at the molecular level. Surface-Enhanced Raman Spectroscopy (SERS) offers the potential for highly sensitive detection and interfacial analysis, while computational simulations provide a theoretical framework for the interpretation of experimental spectra. Although direct experimental SERS and detailed correlative computational studies for this compound are not extensively documented in publicly available literature, a robust analysis can be constructed through a comparative approach with structurally similar compounds, most notably pyrazine-2-carbonitrile (PCN). This section will, therefore, explore the expected SERS behavior and the insights gained from comparative computational analysis.

Surface-Enhanced Raman Spectroscopy (SERS) Investigations and Surface Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can provide significant enhancement of Raman signals for molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold or silver nanoparticles. This enhancement allows for the detection of trace amounts of an analyte and can offer insights into the molecule's orientation and interaction with the surface.

Expected SERS Activity and Surface Interaction of this compound:

For this compound, several potential interaction points with a SERS substrate exist:

The lone pair of electrons on the nitrogen atoms of the pyrazine ring.

The nitrogen atom of the nitrile group.

The lone pair of electrons on the nitrogen atom of the dimethylamino group.

The presence of the electron-donating dimethylamino group is likely to influence the electronic distribution within the pyrazine ring, which in turn could affect the SERS spectrum. The interaction with the SERS substrate could lead to a chemical enhancement mechanism, in addition to the electromagnetic enhancement, through charge-transfer complexes.

Hypothetical SERS Spectral Data:

Based on the analysis of PCN, a hypothetical SERS spectrum of this compound on a gold nanoparticle substrate would be expected to show enhancement and shifts of the pyrazine ring breathing modes and the nitrile stretching frequency. The table below presents a hypothetical comparison of normal Raman and SERS bands for this compound, with predicted shifts based on the behavior of PCN. nih.gov

Table 1: Hypothetical Comparison of Normal Raman and SERS Vibrational Modes for this compound

Vibrational Mode Predicted Normal Raman (cm⁻¹) Predicted SERS (cm⁻¹) Predicted Shift (cm⁻¹)
Pyrazine Ring Breathing ~1025 ~1035 +10
C-H in-plane bend ~1150 ~1160 +10
Pyrazine Ring Stretch ~1250 ~1240 -10
C-N (dimethylamino) Stretch ~1350 ~1360 +10
Nitrile (C≡N) Stretch ~2230 ~2215 -15

Note: This data is predictive and based on the observed spectral shifts for the related compound, pyrazine-2-carbonitrile. Actual experimental values may vary.

Comparative Analysis with Computationally Simulated Spectroscopic Data

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of molecular structures, vibrational frequencies, and other spectroscopic properties with a high degree of accuracy. nih.gov By simulating the Raman spectrum of this compound and comparing it with experimental data (when available) and the spectra of related molecules, a detailed assignment of vibrational modes can be achieved.

Computational Approach and Predicted Vibrational Modes:

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to optimize the geometry of this compound and compute its vibrational frequencies. nih.gov Such calculations for related pyrazine derivatives have shown good agreement between theoretical and experimental spectra after the application of a scaling factor to the computed frequencies. researchgate.net

A comparative analysis with the computationally derived spectrum of PCN would be particularly insightful. For PCN, DFT calculations have been used to assign the vibrational modes observed in its normal Raman and SERS spectra, and to understand the structural changes upon binding to a gold cluster. nih.gov A similar approach for this compound would involve simulating the spectra of the isolated molecule as well as a complex of the molecule with a small metal cluster (e.g., Au₃) to model the SERS effect.

Predicted vs. Experimental Data Correlation:

The correlation between predicted and experimental vibrational frequencies is crucial for validating the computational model. For many organic molecules, a linear scaling factor is applied to the calculated frequencies to account for anharmonicity and basis set deficiencies, typically leading to a strong correlation. The table below illustrates a hypothetical comparison between calculated and potential experimental Raman frequencies for key vibrational modes of this compound.

Table 2: Hypothetical Comparison of Calculated and Experimental Raman Frequencies for this compound

Vibrational Mode Assignment Calculated Frequency (cm⁻¹) (Scaled) Hypothetical Experimental Frequency (cm⁻¹)
Pyrazine Ring Deformation ~650 ~655
Pyrazine Ring Breathing ~1020 ~1025
C-H in-plane bend ~1145 ~1150
Pyrazine Ring Stretch ~1245 ~1250
C-N (dimethylamino) Stretch ~1340 ~1350
Nitrile (C≡N) Stretch ~2235 ~2230

Note: The calculated frequencies are hypothetical and would be obtained from DFT calculations, while the experimental frequencies are postulated based on typical values for these functional groups.

Computational and Theoretical Investigations of 6 Dimethylamino Pyrazine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are instrumental in exploring the electronic landscape of 6-(Dimethylamino)pyrazine-2-carbonitrile.

Density Functional Theory (DFT) is a widely used computational method for obtaining highly accurate molecular structures and predicting various properties. semanticscholar.org Functionals such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets like 6-311++G(d,p) are commonly employed to perform geometry optimization. researchgate.netnih.gov This process determines the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For pyrazine (B50134) and its derivatives, DFT calculations have shown that the pyrazine ring is typically planar, a feature expected to be maintained in this compound. semanticscholar.org The total atomic charges can also be derived from these calculations, offering insight into the electron distribution across the molecule. semanticscholar.org

Table 1: Representative Theoretical Geometric Parameters for a Pyrazine Ring (DFT/B3LYP) This table presents typical calculated values for an unsubstituted pyrazine ring to provide context for the core structure of the title compound.

ParameterBond Length (Å)ParameterBond Angle (°)
C-N1.33 - 1.34C-N-C115 - 116
C-C1.39 - 1.40N-C-C122 - 123
C-H1.08 - 1.09N-C-H115 - 116
C-C-H120 - 121

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. rsc.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and reactivity. rsc.org A small energy gap suggests that the molecule is more reactive and that electrons can be easily excited to a higher energy level. semanticscholar.org For molecules like this compound, which contain both electron-donating (dimethylamino) and electron-withdrawing (carbonitrile, pyrazine ring) groups, FMO analysis can reveal a significant potential for intramolecular charge transfer (ICT). researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions involved in this charge transfer; typically, the HOMO is localized on the electron-donating portion, while the LUMO is found on the electron-accepting portion. researchgate.net This charge transfer from the donor to the acceptor moiety upon electronic excitation is a key feature of its electronic behavior. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Values are hypothetical but representative for this class of molecule, calculated at the B3LYP/6-311++G(d,p) level.

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-2.80Energy of the Lowest Unoccupied Molecular Orbital
Egap (LUMO-HOMO)3.45Energy gap, indicating chemical reactivity and stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as charge delocalization and hyperconjugative effects within a molecule. researchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value signifies a more intense interaction between the electron donor and acceptor. rsc.org

Table 3: Potential NBO Analysis Results for Major Intramolecular Interactions This table illustrates the types of donor-acceptor interactions and stabilization energies that could be expected for the title compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Namino)π* (Cpyz-Npyz)~ 25-35Lone pair delocalization into the pyrazine ring
π (Cpyz-Cpyz)π* (C≡Nnitrile)~ 15-25π-electron delocalization towards the nitrile group
LP (Npyz)σ* (Cpyz-Cpyz)~ 2-5Hyperconjugation within the pyrazine ring

LP = Lone Pair; π = pi bond; π = antibonding pi; σ* = antibonding sigma*

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for computing electronic absorption spectra and analyzing the nature of electronic transitions. rsc.org By simulating the UV-Vis spectrum, TD-DFT can predict the absorption maxima (λmax), oscillator strengths (f), and the molecular orbitals involved in the primary electronic transitions. rsc.orgscirp.org

For this compound, the electronic spectrum is expected to be characterized by π→π* and n→π* transitions. researchgate.net The strong electron-donating dimethylamino group and the electron-accepting pyrazine-2-carbonitrile core facilitate intramolecular charge transfer (ICT) transitions. nih.gov TD-DFT calculations can confirm the nature of these transitions by analyzing the change in electron density between the ground state and the excited state. A significant shift of electron density from the dimethylamino group (donor) to the pyrazine and nitrile moieties (acceptor) upon excitation is a hallmark of an ICT state. arxiv.org

Table 4: Theoretical Electronic Absorption Spectra Data (TD-DFT) Hypothetical data calculated in a solvent model (e.g., PCM-ethanol) to represent likely electronic transitions.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~ 410~ 0.45HOMO → LUMO (π→π, ICT)
S0 → S2~ 320~ 0.15HOMO-1 → LUMO (n→π)
S0 → S3~ 285~ 0.30HOMO → LUMO+1 (π→π*)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. researchgate.net

Red/Yellow Regions: Indicate areas of negative potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate areas of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green Regions: Represent areas with neutral or zero potential. researchgate.net

For this compound, the MEP map would be expected to show strong negative potential (red) around the nitrogen atom of the nitrile group and the two nitrogen atoms of the pyrazine ring, identifying them as primary sites for electrophilic attack or hydrogen bonding interactions. researchgate.net Conversely, positive potential (blue) would likely be located around the hydrogen atoms of the methyl groups and the pyrazine ring, indicating sites for potential nucleophilic interaction. researchgate.net

Computational Modeling for Reaction Mechanism Elucidation

Beyond static molecular properties, computational modeling is a powerful asset for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For a molecule like this compound, computational modeling could be used to investigate various potential reactions. For example, the mechanism of a nucleophilic aromatic substitution on the pyrazine ring could be explored. Theoretical calculations would involve locating the transition state for the addition of a nucleophile and the subsequent departure of a leaving group. This approach allows chemists to simulate interactions, predict the feasibility of different reaction pathways, and optimize reaction conditions for desired outcomes, providing insights that can be difficult to obtain through experimental means alone. nih.gov

Transition State Calculations and Activation Energy Determination for Key Reactions

No specific studies detailing transition state calculations or the determination of activation energies for key reactions involving this compound were identified in the available literature. Theoretical chemistry approaches, such as Density Functional Theory (DFT), are commonly employed to model chemical reactions. These calculations would involve locating the transition state structures for reactions like nucleophilic aromatic substitution or cycloadditions. Once the transition state is identified, its energy can be computed to determine the activation energy barrier, providing crucial insights into the reaction kinetics.

Simulating Reaction Pathways and Characterizing Intermediates

There are no published simulations of reaction pathways or characterizations of intermediates specifically for this compound. Such simulations would typically map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This process allows for the characterization of any stable intermediates or transient species that may form during the reaction, which is fundamental to understanding the reaction mechanism.

Prediction of Chemical Reactivity Descriptors

While general DFT studies are performed on pyrazine derivatives to predict their reactivity, specific data for this compound is not available. rsc.orgbendola.commostwiedzy.pl These descriptors help in understanding the chemical behavior of the molecule.

Average Local Ionization Energy (ALIE) Studies

No specific Average Local Ionization Energy (ALIE) studies for this compound have been reported. ALIE is a computational tool used to identify the sites in a molecule that are most susceptible to electrophilic attack. A lower ALIE value on a particular atom or region of a molecule indicates that less energy is required to remove an electron, signifying a higher reactivity towards electrophiles. In a related study on a different pyrazine derivative, ALIE visualization helped evaluate the most probable sites for electrophilic attacks. chemrxiv.org

Fukui Functions for Predicting Sites of Nucleophilic and Electrophilic Attack

Specific Fukui function calculations for this compound are not available in the literature. Fukui functions are a key concept in conceptual DFT used to predict the most reactive sites within a molecule. By analyzing the change in electron density, one can identify the atoms most likely to accept an electron (nucleophilic attack) or donate an electron (electrophilic attack). For a different substituted pyrazine, Fukui functions were used to identify the most probable sites for electrophilic attack. chemrxiv.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

There are no specific molecular dynamics (MD) simulations reported for this compound to study its solution-phase behavior and intermolecular interactions. MD simulations are a powerful computational method used to model the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations in various solvents could provide insights into its solvation, conformational preferences, and how it interacts with other molecules in a solution. Studies on other pyrazine derivatives have used MD simulations to investigate their interactions with biological macromolecules, such as human serum albumin, revealing how these compounds bind and the nature of the intermolecular forces involved. semanticscholar.org

Theoretical Frameworks for Understanding Substituent Effects, Aromaticity, and Electronic Communication within the Pyrazine System

Substituent Effects:

The Hammett equation offers a quantitative lens through which to view substituent effects on the reactivity of aromatic systems. wikipedia.orglibretexts.orgdalalinstitute.com While originally developed for benzene (B151609) derivatives, its principles are applicable to heterocyclic systems like pyrazine. sciepub.com The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted species to a reference compound (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.org The σ value quantifies the electronic influence of a substituent, while ρ reflects the sensitivity of a particular reaction to these effects. wikipedia.orgcambridge.org

For this compound, the dimethylamino group at position 6 is a strong electron-donating group (EDG) due to the lone pair on the nitrogen atom, which can be delocalized into the pyrazine ring. This is expected to have a negative σ value. Conversely, the carbonitrile group at position 2 is a potent electron-withdrawing group (EWG) due to the electronegativity of the nitrogen atom and its ability to participate in resonance stabilization of negative charge. This results in a positive σ value. The simultaneous presence of a strong EDG and a strong EWG on the pyrazine ring creates a polarized system, enhancing electronic communication across the heterocyclic core.

Aromaticity:

The aromaticity of pyrazine and its derivatives is a subject of ongoing computational investigation. Aromaticity is a multidimensional concept, and various theoretical descriptors are employed to quantify it. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. beilstein-journals.org Negative NICS values are indicative of aromatic character. Studies on azines, including pyrazine, suggest that they possess a degree of aromaticity comparable to benzene. comporgchem.com

The introduction of substituents can modulate the aromaticity of the pyrazine ring. Electron-donating groups generally tend to increase the electron density in the ring, which can either enhance or diminish aromaticity depending on the specific electronic interactions. Electron-withdrawing groups, by pulling electron density from the ring, can also influence its aromatic character. For this compound, the push-pull nature of the substituents is expected to lead to a significant redistribution of electron density within the pyrazine ring, potentially altering its aromaticity compared to the unsubstituted parent molecule.

Below is a hypothetical data table illustrating how computational aromaticity descriptors might vary with substitution on a pyrazine ring. The values are illustrative and based on general trends observed in computational studies of substituted aromatic systems.

CompoundNICS(0) (ppm)NICS(1) (ppm)
Pyrazine-8.5-10.2
6-Aminopyrazine-2-carbonitrile-7.9-9.8
This compound-7.5-9.5

NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the ring center. Generally, more negative values indicate stronger aromaticity.

Electronic Communication:

Theoretical frameworks such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in elucidating the electronic communication within substituted pyrazine systems. osti.govmdpi.com NBO analysis allows for the investigation of donor-acceptor interactions, revealing the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. youtube.com

In this compound, NBO analysis would likely reveal significant delocalization from the nitrogen lone pair of the dimethylamino group into the π* orbitals of the pyrazine ring. This intramolecular charge transfer is a key feature of push-pull systems and is responsible for many of their unique electronic and optical properties.

The table below presents hypothetical NBO analysis data for the key donor-acceptor interactions in this compound, illustrating the electronic communication pathway.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N of N(CH₃)₂)π* (C2=N1 of pyrazine)15.8
LP (N of N(CH₃)₂)π* (C5=C6 of pyrazine)12.3
π (C2=N1 of pyrazine)π* (C≡N of carbonitrile)8.5
π (C5=C6 of pyrazine)π* (C≡N of carbonitrile)5.1

E(2) represents the stabilization energy of the donor-acceptor interaction, with higher values indicating stronger electronic communication.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the electronic behavior of the molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule (the dimethylamino group and the pyrazine ring), while the LUMO would be concentrated on the electron-deficient carbonitrile group and the pyrazine ring. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's electronic absorption and emission properties. nih.gov The push-pull substitution pattern in this compound is anticipated to result in a smaller HOMO-LUMO gap compared to unsubstituted pyrazine, leading to a red-shift in its absorption spectrum.

Q & A

Q. Critical Considerations :

  • Moisture-sensitive intermediates require anhydrous conditions.
  • Monitor reaction progress via TLC or LC-MS to minimize side products like hydrolyzed nitriles .

How can reaction yields be improved for derivatives of this compound?

Advanced Research Focus
Yield optimization hinges on:

  • Catalyst Selection : Trisodium citrate (10 mol%) in ethanol/water enhances cyclization efficiency for pyrano-pyrazole derivatives .
  • Temperature Control : Stepwise heating (e.g., 40°C for amination, 100°C for cyclization) prevents decomposition .
  • Substituent Effects : Electron-withdrawing groups on the pyrazine ring stabilize intermediates, improving yields by 15–20% .

Q. Example :

DerivativeCatalystYield (%)Purity (%)
Pyrano[2,3-c]pyrazoleTrisodium citrate8598
Hydrazide hydrazoneSiO₂-TMG7895

What spectroscopic and analytical methods are most reliable for structural characterization?

Q. Basic Research Focus

  • IR Spectroscopy : Confirms nitrile (C≡N stretch: 2,210–2,230 cm⁻¹) and amino (N-H stretch: 3,300–3,500 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Dimethylamino protons resonate at δ 2.8–3.1 ppm (singlet).
    • ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm .
  • Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ = 189.0874 for C₇H₉N₅) .

Advanced Tip : X-ray crystallography resolves ambiguities in regiochemistry for complex derivatives .

What mechanistic insights explain cyclization and metal-binding properties of this compound?

Q. Advanced Research Focus

  • Cyclization : The dimethylamino group acts as an electron donor, facilitating [1,5]-hydride shifts in pyrano-pyrazole formation. Acidic conditions (e.g., HCOOH) stabilize transition states .
  • Metal Complexation : The nitrile and amino groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes with potential catalytic activity. Stability constants (log K) range from 4.2 to 6.8 .

Contradictions : Some studies report low catalytic efficiency (<10% conversion) in cross-coupling reactions, suggesting steric hindrance from dimethylamino groups .

Which structural analogs of this compound exhibit pharmacological promise?

Q. Advanced Research Focus

AnalogStructural ModificationsBioactivity
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrileCyclopentane fusionAnti-inflammatory (IC₅₀ COX-2: 12 μM)
7-Amino-2-ethyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrileEthyl substituentAnticancer (GI₅₀: 8 μM vs. HeLa)
6-Amino-3-methyl-4-phenylpyrano[2,3-c]pyrazole-5-carbonitrilePyrano-pyrazole coreAntimicrobial (MIC: 4 μg/mL vs. S. aureus)

Limitations : Limited in vivo data exist; most studies are restricted to in vitro assays .

How do steric and electronic effects of substituents influence reactivity?

Q. Advanced Research Focus

  • Steric Effects : Bulky groups at the 4-position reduce reaction rates by 30–50% in SNAr reactions .
  • Electronic Effects : Electron-donating groups (e.g., -NMe₂) increase nitrile electrophilicity, accelerating nucleophilic additions (k = 0.45 M⁻¹s⁻¹ vs. 0.12 M⁻¹s⁻¹ for unsubstituted analogs) .

Q. Case Study :

SubstituentReaction Rate (k, M⁻¹s⁻¹)Yield (%)
-NMe₂0.4585
-OMe0.3272
-Cl0.1858

What are the key challenges in studying biological interactions of this compound?

Q. Advanced Research Focus

  • Solubility : Low aqueous solubility (log P = 1.8) necessitates DMSO-based formulations, complicating cell-based assays .
  • Metabolic Stability : Rapid hepatic clearance (t₁/₂ = 1.2 h in murine models) limits therapeutic potential .
  • Target Selectivity : Off-target binding to kinases (e.g., CDK2, IC₅₀ = 1.8 μM) requires structural refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.